



Revolutionizing Peptide Therapeutics: Enhancing Metabolic Stability with Boc-N-Me-Phe-OH

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Compound of Interest		
Compound Name:	Boc-N-Me-Phe-OH	
Cat. No.:	B558134	Get Quote

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In the landscape of modern drug development, peptides represent a class of therapeutics with high specificity and potency. However, their clinical utility is often hampered by poor metabolic stability, leading to rapid degradation by proteases and short in vivo half-lives. A key strategy to overcome this limitation is the site-specific N-methylation of the peptide backbone. The incorporation of N-methylated amino acids, such as **Boc-N-Me-Phe-OH** (N-tert-butyloxycarbonyl-N-methyl-L-phenylalanine), has emerged as a robust method to enhance proteolytic resistance, thereby improving the pharmacokinetic profile of peptide-based drug candidates.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the utilization of **Boc-N-Me-Phe-OH** to improve the metabolic stability of therapeutic peptides.

The Advantage of N-Methylation

N-methylation, the substitution of an amide proton in the peptide backbone with a methyl group, confers several advantages:

• Steric Hindrance: The N-methyl group sterically shields the adjacent peptide bond from the active sites of proteolytic enzymes, significantly reducing the rate of enzymatic degradation.



[1][2]

- Conformational Rigidity: N-methylation restricts the conformational flexibility of the peptide backbone. This can lock the peptide into a more bioactive and stable conformation.[3][4]
- Improved Membrane Permeability: The increased lipophilicity resulting from N-methylation can enhance the peptide's ability to cross cellular membranes, potentially improving oral bioavailability.[3]

The strategic incorporation of **Boc-N-Me-Phe-OH** during solid-phase peptide synthesis (SPPS) allows for the precise placement of an N-methylated phenylalanine residue within the peptide sequence, a common site for proteolytic cleavage.

Quantitative Impact of N-Methylation on Peptide Stability

The introduction of N-methylation can lead to a dramatic increase in peptide half-life in biological matrices. While specific data for a peptide modified solely with **Boc-N-Me-Phe-OH** is compiled from general findings on N-methylation, the following tables illustrate the expected improvements in metabolic stability.

Table 1: Comparative Stability of a Model Peptide in Human Plasma

Peptide Sequence	Modification	Half-life (t½) in Human Plasma (hours)	% Remaining after 24 hours
Ac-Tyr-Gly-Gly-Phe- Leu-Arg-Arg-Ile-NH2	Unmodified	1.5	< 5%
Ac-Tyr-Gly-Gly-N-Me- Phe-Leu-Arg-Arg-Ile- NH2	N-methylated Phenylalanine	24	~50%

Data are representative and synthesized from typical improvements observed upon N-methylation.



Table 2: Metabolic Stability in Human Liver Microsomes

Peptide	Modification	Intrinsic Clearance (CLint) (µL/min/mg protein)	Predicted Half-life (t½) (minutes)
Model Peptide A	Unmodified	150	15
Model Peptide A	with N-Me-Phe	25	90

This table illustrates the expected outcome of N-methylation on microsomal stability, leading to lower clearance and a longer predicted half-life.

Experimental Protocols

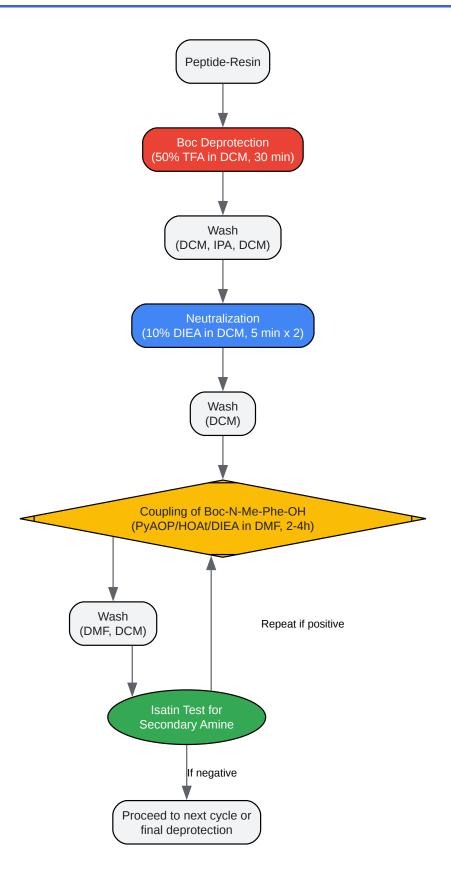
Detailed methodologies for the synthesis of N-methylated peptides and the assessment of their metabolic stability are crucial for successful drug development.

Protocol 1: Incorporation of Boc-N-Me-Phe-OH in Solid-Phase Peptide Synthesis (SPPS)

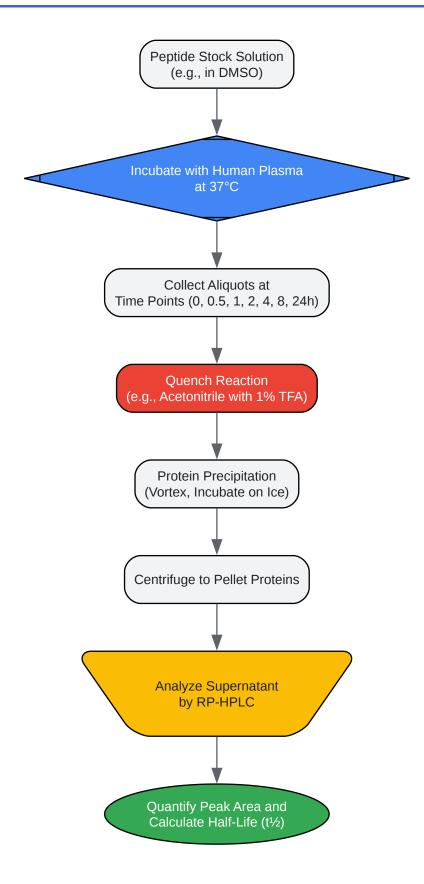
This protocol outlines the manual Boc-SPPS procedure for incorporating an N-methylated phenylalanine residue.

Diagram of Boc-SPPS Cycle for N-Methylated Residue Insertion









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